molecular formula C23H27N3O7 B15292583 Allyl 3-((3-(benzyloxy)-2-(ethoxycarbonyl)-4-oxopyridin-1(4H)-yl)amino)morpholine-4-carboxylate

Allyl 3-((3-(benzyloxy)-2-(ethoxycarbonyl)-4-oxopyridin-1(4H)-yl)amino)morpholine-4-carboxylate

Cat. No.: B15292583
M. Wt: 457.5 g/mol
InChI Key: JQKMUTXOZXKLOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Allyl 3-((3-(benzyloxy)-2-(ethoxycarbonyl)-4-oxopyridin-1(4H)-yl)amino)morpholine-4-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a morpholine ring, a pyridine derivative, and an allyl group, making it a versatile molecule for synthetic and research purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Allyl 3-((3-(benzyloxy)-2-(ethoxycarbonyl)-4-oxopyridin-1(4H)-yl)amino)morpholine-4-carboxylate typically involves multiple steps:

    Formation of the Pyridine Derivative: The initial step involves the synthesis of the pyridine derivative through a series of reactions, including nitration, reduction, and esterification.

    Morpholine Ring Formation: The morpholine ring is introduced through a nucleophilic substitution reaction.

    Coupling Reactions: The final step involves coupling the pyridine derivative with the morpholine ring and the allyl group under specific reaction conditions, such as the use of a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or aldehydes.

    Reduction: Reduction reactions can target the pyridine ring or the ester group, resulting in the formation of alcohols or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and halides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the allyl group may yield epoxides, while reduction of the ester group may produce alcohols.

Scientific Research Applications

Allyl 3-((3-(benzyloxy)-2-(ethoxycarbonyl)-4-oxopyridin-1(4H)-yl)amino)morpholine-4-carboxylate has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.

    Biology: The compound’s structural features make it a potential candidate for studying enzyme interactions and receptor binding.

    Medicine: It may have potential therapeutic applications, such as in the development of new drugs targeting specific pathways or receptors.

    Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Allyl 3-((3-(benzyloxy)-2-(ethoxycarbonyl)-4-oxopyridin-1(4H)-yl)amino)morpholine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact mechanism depends on the specific application and the target molecule.

Comparison with Similar Compounds

Similar Compounds

  • **tert-butyl 3-((benzyloxy)carbonyl)amino)methyl)morpholine-4-carboxylate
  • **tert-butyl 3-(hydroxymethyl)morpholine-4-carboxylate

Uniqueness

Allyl 3-((3-(benzyloxy)-2-(ethoxycarbonyl)-4-oxopyridin-1(4H)-yl)amino)morpholine-4-carboxylate is unique due to its combination of a morpholine ring, a pyridine derivative, and an allyl group

Properties

Molecular Formula

C23H27N3O7

Molecular Weight

457.5 g/mol

IUPAC Name

prop-2-enyl 3-[(2-ethoxycarbonyl-4-oxo-3-phenylmethoxypyridin-1-yl)amino]morpholine-4-carboxylate

InChI

InChI=1S/C23H27N3O7/c1-3-13-32-23(29)25-12-14-30-16-19(25)24-26-11-10-18(27)21(20(26)22(28)31-4-2)33-15-17-8-6-5-7-9-17/h3,5-11,19,24H,1,4,12-16H2,2H3

InChI Key

JQKMUTXOZXKLOU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=O)C=CN1NC2COCCN2C(=O)OCC=C)OCC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.